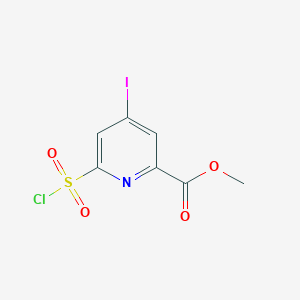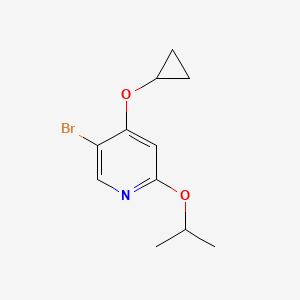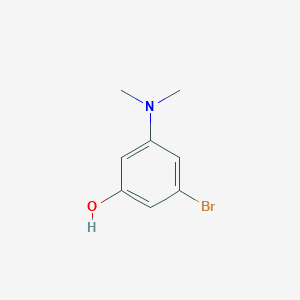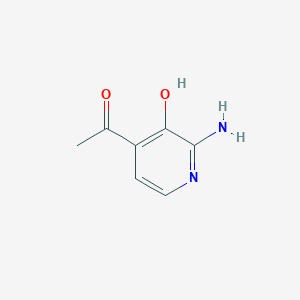
3-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-4-amine is a chemical compound with the molecular formula C10H13FN2O and a molecular weight of 196.22 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and a dimethylamino group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 3-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-4-amine, involves several methods. One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) for the high-yield preparation of substituted 3-fluoropyridines . The reaction conditions typically involve the use of a solvent such as acetonitrile and a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reagents and conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can modify the functional groups attached to the pyridine ring.
Applications De Recherche Scientifique
3-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-4-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential ligand for biological targets.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylpyridin-4-amine: A similar compound without the cyclopropoxy and fluorine substituents.
2-Fluoro-N,N-dimethylpyridin-4-amine: Lacks the cyclopropoxy group.
3-Cyclopropoxy-N,N-dimethylpyridin-4-amine: Lacks the fluorine atom.
Uniqueness
3-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-4-amine is unique due to the presence of both the cyclopropoxy and fluorine substituents, which confer distinct chemical properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C10H13FN2O |
|---|---|
Poids moléculaire |
196.22 g/mol |
Nom IUPAC |
3-cyclopropyloxy-2-fluoro-N,N-dimethylpyridin-4-amine |
InChI |
InChI=1S/C10H13FN2O/c1-13(2)8-5-6-12-10(11)9(8)14-7-3-4-7/h5-7H,3-4H2,1-2H3 |
Clé InChI |
LIASWHQXCSVPCR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C(=NC=C1)F)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)




![Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14843499.png)



![[2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843514.png)

